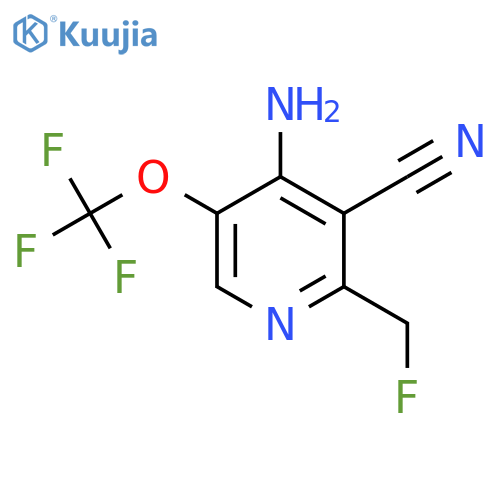

Cas no 1804023-14-0 (4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine)

1804023-14-0 structure

商品名:4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine

CAS番号:1804023-14-0

MF:C8H5F4N3O

メガワット:235.13841509819

CID:4910895

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H5F4N3O/c9-1-5-4(2-13)7(14)6(3-15-5)16-8(10,11)12/h3H,1H2,(H2,14,15)

- InChIKey: OILCILXABVGFRN-UHFFFAOYSA-N

- ほほえんだ: FCC1C(C#N)=C(C(=CN=1)OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 287

- トポロジー分子極性表面積: 71.9

- 疎水性パラメータ計算基準値(XlogP): 1.8

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003852-1g |

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine |

1804023-14-0 | 97% | 1g |

$1,680.00 | 2022-04-02 | |

| Alichem | A026003852-500mg |

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine |

1804023-14-0 | 97% | 500mg |

$1,029.00 | 2022-04-02 |

4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

1804023-14-0 (4-Amino-3-cyano-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬